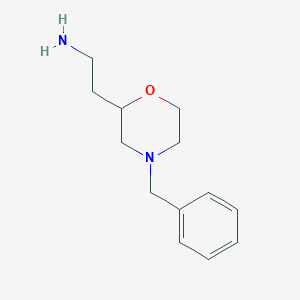

2-(4-Benzylmorpholin-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Benzylmorpholin-2-yl)ethanamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications . This compound is characterized by the presence of a morpholine ring substituted with a benzyl group and an ethanamine chain, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylmorpholin-2-yl)ethanamine typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then reacted with ethylene diamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Benzylmorpholin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The ethanamine group can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogens, nucleophiles; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Reagent Use

2-(4-Benzylmorpholin-2-yl)ethanamine serves as a valuable intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its functional groups that can participate in nucleophilic substitutions and other transformations. The compound's morpholine ring enhances its reactivity, making it suitable for building diverse chemical entities.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Aqueous or organic solvents |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Halogens, nucleophiles | Presence of a base (NaOH, K₂CO₃) |

Biological Research

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may interact with various biological targets. Studies have shown its potential role as an enzyme inhibitor and in receptor binding assays. These properties make it a candidate for further investigation in drug development.

- Enzyme Inhibition: The compound is being explored for its ability to inhibit specific enzymes involved in disease pathways.

- Receptor Studies: Preliminary studies suggest that it may modulate receptor activity, which could be beneficial in treating conditions like neurodegenerative diseases.

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its therapeutic applications in treating various diseases. Its structural characteristics allow it to be a precursor for developing new pharmaceuticals targeting:

- Cancer Treatment: As a potential PARP (poly(ADP-ribose) polymerase) inhibitor, it may play a role in cancer therapy by enhancing the efficacy of existing treatments.

- Neurological Disorders: Its ability to cross the blood-brain barrier suggests possible applications in treating neurological conditions.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the manufacture of specialty chemicals and materials. Its properties lend themselves to applications in producing polymers and resins, which are crucial for various manufacturing processes.

Case Studies and Research Findings

- Antifungal Activity: A study identified derivatives of morpholine compounds showing antifungal activity against Candida species. While this compound was not the primary focus, its structural relatives demonstrated promising results against fungal infections .

- Pharmaceutical Development: Research into compounds similar to this compound has shown potential in inhibiting cancer cell proliferation and enhancing the effectiveness of chemotherapeutic agents .

- Chemical Stability Studies: Investigations into the stability of morpholine derivatives have highlighted the importance of structural modifications to improve pharmacokinetic properties while maintaining biological activity .

Mécanisme D'action

The mechanism of action of 2-(4-Benzylmorpholin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Benzylmorpholine

- 2-(4-Benzylmorpholin-2-yl)ethanol

- 2-(4-Benzylmorpholin-2-yl)acetic acid

Uniqueness

2-(4-Benzylmorpholin-2-yl)ethanamine is unique due to its specific structure, which combines the properties of a morpholine ring with a benzyl group and an ethanamine chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Activité Biologique

2-(4-Benzylmorpholin-2-yl)ethanamine is a morpholine derivative that has attracted attention for its potential biological activities. This compound, characterized by its unique structure, combines a morpholine ring with a benzyl group and an ethanamine chain, making it a versatile candidate for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of 4-benzylmorpholine : This is achieved through the reaction of morpholine with benzyl chloride.

- Reaction with Ethylene Diamine : The intermediate 4-benzylmorpholine is then reacted with ethylene diamine under specific conditions, often using solvents like ethanol or methanol and catalysts such as sodium hydroxide to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been investigated for its potential role in enzyme inhibition and receptor binding studies. For instance, it may modulate the activity of carbonic anhydrases (CAs), which are crucial in various physiological processes .

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structural motifs have been tested against various microorganisms, demonstrating effectiveness against both bacterial and fungal strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4... | E. coli, S. aureus | Significant |

| This compound | Various strains (not specified) | Under investigation |

Inhibition Studies

Inhibition studies have indicated that this compound may serve as a potential inhibitor for certain isoforms of carbonic anhydrases (CAs). These enzymes play vital roles in maintaining acid-base balance and facilitating gas exchange in tissues. The compound's effectiveness as an inhibitor can vary based on structural modifications and the presence of electron-withdrawing or donating groups on the phenolic ring .

Case Studies

- Inhibitory Effects on Carbonic Anhydrases : A study investigating various derivatives found that modifications to the benzyl group significantly affected inhibitory potency against human carbonic anhydrase isoforms. The most potent derivatives exhibited IC50 values in the nanomolar range, suggesting that similar modifications could enhance the efficacy of this compound .

- Therapeutic Potential : Research into the therapeutic applications of morpholine derivatives has revealed their potential in treating conditions related to enzyme dysfunctions, such as glaucoma and certain types of cancer. The unique structure of this compound allows it to interact selectively with target enzymes, potentially leading to fewer side effects compared to traditional therapies .

Propriétés

IUPAC Name |

2-(4-benzylmorpholin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNMRNMIZKFLBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.